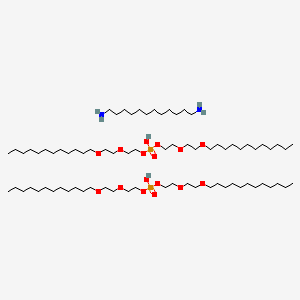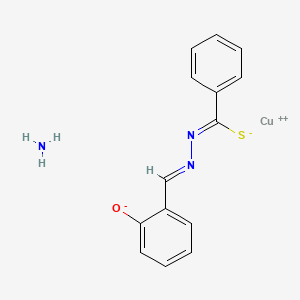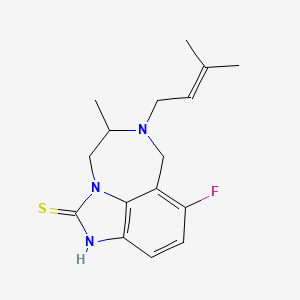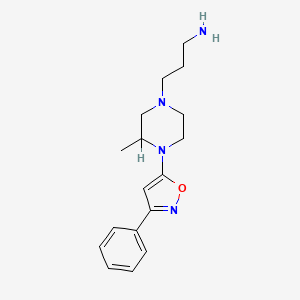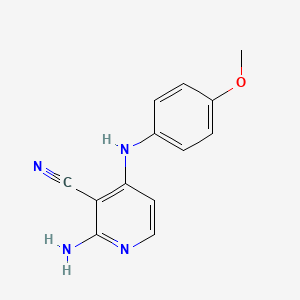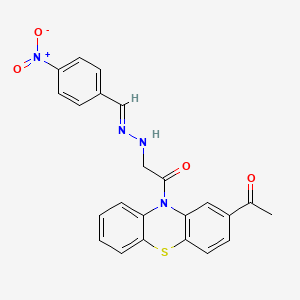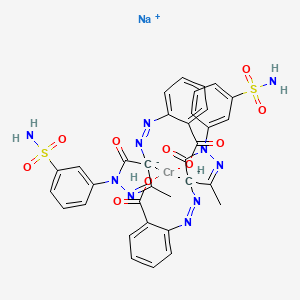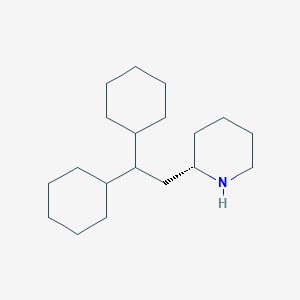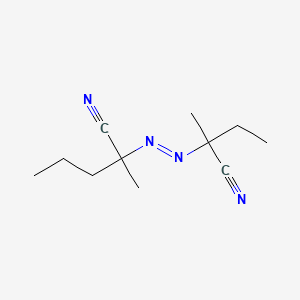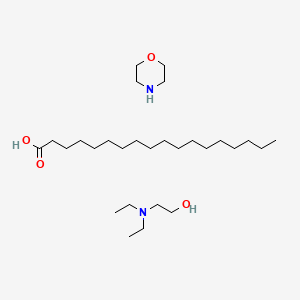
2-(Diethylamino)ethanol;morpholine;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethanol, morpholine, and octadecanoic acid are three distinct chemical compounds that can be combined to form a complex molecule. Each of these components has unique properties and applications. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . Morpholine is a heterocyclic amine with a wide range of industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . Morpholine can be synthesized through the dehydration of diethanolamine using sulfuric acid as a catalyst . Octadecanoic acid is usually derived from natural fats and oils through hydrolysis or saponification .
Industrial Production Methods
Industrial production of 2-(Diethylamino)ethanol involves large-scale chemical reactors where diethylamine and ethylene oxide are reacted under high pressure and temperature . Morpholine production in industrial settings often uses continuous flow reactors to ensure consistent quality and yield . Octadecanoic acid is produced in large quantities through the hydrolysis of triglycerides in fats and oils, followed by purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(Diethylamino)ethanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: Morpholine can be reduced to form secondary amines.
Substitution: Octadecanoic acid can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for morpholine.
Substitution: Acid chlorides and alcohols are commonly used in substitution reactions involving octadecanoic acid.
Major Products
2-(Diethylamino)ethanol: Quaternary ammonium salts.
Morpholine: Secondary amines.
Octadecanoic acid: Esters and amides.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts . Morpholine is widely used as a corrosion inhibitor and in the synthesis of pharmaceuticals . Octadecanoic acid finds applications in the production of soaps, cosmetics, and as a surfactant in various industrial processes .
Mecanismo De Acción
2-(Diethylamino)ethanol acts as a co-solvent in various chemical reactions, enhancing the solubility of reactants and facilitating the formation of quaternary ammonium salts . Morpholine functions as a nucleophile in substitution reactions, attacking electrophilic centers to form new chemical bonds . Octadecanoic acid acts as a surfactant, reducing surface tension and aiding in the emulsification of oils and fats .
Comparación Con Compuestos Similares
2-(Diethylamino)ethanol: Similar compounds include N,N-Diethylethanolamine and methyldiethanolamine.
Morpholine: Similar compounds include piperazine and pyrrolidine.
Octadecanoic acid: Similar compounds include palmitic acid and oleic acid.
Each of these compounds has unique properties that make them suitable for specific applications. For example, 2-(Diethylamino)ethanol has higher chemical stability compared to N,N-Diethylethanolamine . Morpholine is more versatile in industrial applications compared to piperazine . Octadecanoic acid has a higher melting point compared to palmitic acid, making it more suitable for certain industrial processes .
Propiedades
Número CAS |
70750-10-6 |
|---|---|
Fórmula molecular |
C28H60N2O4 |
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
2-(diethylamino)ethanol;morpholine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3;5H,1-4H2 |
Clave InChI |
BUIGCFWRKZJBQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


